CIM0216

Description

Properties

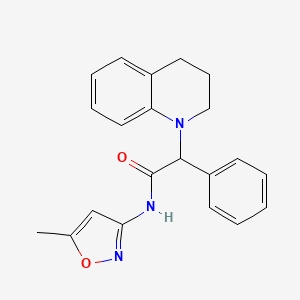

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-15-14-19(23-26-15)22-21(25)20(17-9-3-2-4-10-17)24-13-7-11-16-8-5-6-12-18(16)24/h2-6,8-10,12,14,20H,7,11,13H2,1H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEXDSJYVSEVGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3CCCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336574 |

Source

|

| Record name | CIM-0216 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031496-06-6 |

Source

|

| Record name | CIM-0216 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CIM0216 mechanism of action on TRPM3

An In-depth Technical Guide on the Mechanism of Action of CIM0216 on TRPM3

Introduction

The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a non-selective cation channel that functions as a crucial sensor for noxious heat and chemical stimuli.[1][2][3] It is highly expressed in the somatosensory system, including dorsal root ganglia (DRG) and trigeminal ganglion neurons, as well as in other tissues like the pancreas.[1][2][4] The physiological importance of TRPM3 in pain sensation and inflammatory hyperalgesia has made it a promising target for novel analgesics.[5] The development of potent and selective pharmacological tools is essential for elucidating its function. This compound is a synthetic small-molecule agonist that has emerged as a powerful tool for studying TRPM3 due to its high potency and unique activation mechanism compared to the canonical agonist, pregnenolone (B344588) sulfate (B86663) (PS).[1][2][6] This document provides a comprehensive overview of the mechanism of action of this compound on the TRPM3 channel.

Core Mechanism of Action

This compound acts as a potent and selective direct agonist of the TRPM3 channel.[6] Its binding initiates a conformational change that leads to channel opening and subsequent physiological responses. Unlike the endogenous agonist pregnenolone sulfate, this compound possesses a unique ability to activate both the central ion pore and an alternative cation permeation pathway within the TRPM3 channel without the need for co-factors.[1][2]

Binding and Channel Gating

Cryo-electron microscopy and site-directed mutagenesis studies have identified the binding site for this compound within the S1-S4 transmembrane domains of the TRPM3 channel.[7][8] Key amino acid residues, including Y855, Y859, Y888, L892, E895, W959, R962, and I966, are critical for its interaction.[8] Mutation of these residues significantly reduces the current induced by this compound.[8]

The binding of this compound induces a robust, doubly rectifying current, which is a characteristic feature of TRPM3 activation.[7] This activation develops over a period of about 100 seconds and fades gradually upon washout.[7] A distinguishing feature of this compound is its capacity to open both the primary Ca²⁺-conducting pore and a secondary cation pathway, a feat that for the endogenous agonist PS requires the presence of a modulator like clotrimazole (B1669251) (Clt).[1][2]

Downstream Signaling and Physiological Consequences

The activation of TRPM3 by this compound triggers a cascade of downstream cellular events, primarily initiated by the influx of cations.

-

Calcium Influx and Depolarization: this compound stimulation leads to a significant influx of extracellular Ca²⁺ and Na⁺, causing an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) and depolarization of the plasma membrane.[1][6][9] In HEK-TRPM3 cells, this compound can induce a robust increase in [Ca²⁺]i, reaching levels of approximately 1,145 nM.[6] In some cells, such as insulinoma cells, the initial Na⁺ influx and subsequent membrane depolarization can also activate voltage-gated Ca²⁺ channels, further amplifying the calcium signal.[3][10]

-

Gene Transcription: The rise in intracellular Ca²⁺ initiates signaling cascades that extend to the nucleus, leading to changes in gene expression.[9] this compound has been shown to activate the transcription factor AP-1 and stimulate the transcriptional activation potential of its components, c-Jun and c-Fos.[9]

-

Neuropeptide and Hormone Release: In sensory nerve terminals, this compound-mediated TRPM3 activation evokes the release of the neuropeptide calcitonin gene-related peptide (CGRP).[1][2][7] This action implicates TRPM3 in neurogenic inflammation and potentially in conditions like migraine.[7] Furthermore, in pancreatic islets, this compound stimulates a TRPM3-dependent release of insulin (B600854).[1][2][11]

-

Nociception: When administered in vivo, this compound induces nocifensive behaviors, such as paw licking, confirming the role of TRPM3 activation in pain sensation.[1][12]

Modulation and Inhibition

The effects of this compound are subject to modulation by various factors:

-

Synergism with Heat: The activating effect of this compound on TRPM3 is temperature-dependent. Subthreshold concentrations of this compound can evoke robust channel activation when the temperature is raised to 37°C, indicating a synergistic relationship between the chemical agonist and heat.[4]

-

Interaction with Other Ligands: this compound shows a positive allosteric interaction with pregnenolone sulfate (PS). In the presence of PS, the dose-response curve for this compound shifts to lower concentrations, indicating potentiation.[1][4] Conversely, the modulator clotrimazole (Clt), which potentiates PS-induced currents, blocks this compound-induced currents, suggesting a competitive interaction at a similar binding site.[4][7]

-

Inhibition: this compound-induced TRPM3 activity can be blocked by known TRPM3 inhibitors, such as isosakuranetin (B191617) and primidone.[5][7] Additionally, activation of G-protein coupled receptors (GPCRs) coupled to Gi/o proteins can inhibit TRPM3. For instance, the GABA-B receptor agonist baclofen (B1667701) can inhibit this compound-induced currents and nocifensive responses through the action of Gβγ subunits directly on the channel.[5][12]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's action on TRPM3.

Table 1: Potency and Efficacy of this compound on TRPM3

| Parameter | Value | Cell Type | Condition | Reference |

|---|---|---|---|---|

| pEC₅₀ (Ca²⁺ Response) | 0.77 ± 0.1 µM | HEK-TRPM3 | This compound alone | [1][4][6] |

| pEC₅₀ (Ca²⁺ Response) | 42 ± 0.6 nM | HEK-TRPM3 | This compound in the presence of 40 µM PS | [1][4] |

| pEC₅₀ (PS Ca²⁺ Response) | 3.0 ± 0.1 µM | HEK-TRPM3 | Pregnenolone Sulfate (PS) alone | [1][4] |

| [Ca²⁺]i Increase (ΔCa²⁺) | 1,145 ± 26 nM | HEK-TRPM3 | 1 µM this compound | [6] |

| [Ca²⁺]i Increase (ΔCa²⁺) | 357 ± 14 nM | Mouse DRG Neurons | 1 µM this compound |[1][4] |

Table 2: Selectivity Profile of this compound

| Channel | Effect (at 10 µM this compound) | Reference |

|---|---|---|

| TRPM3 | Potent Agonist | [6] |

| TRPM1 | No stimulating or blocking effect | [6] |

| TRPM2 | Minor block (16.6%) | [6] |

| TRPM4 | No stimulating or blocking effect | [6] |

| TRPM5 | Minor block (33.5%) | [6] |

| TRPM6 | No stimulating or blocking effect | [6] |

| TRPM7 | No stimulating or blocking effect | [6] |

| TRPV1 | No detectable effect | [6] |

| TRPM8 | No detectable effect |[6] |

Table 3: Physiological Responses to this compound-induced TRPM3 Activation

| Response | Agonist Concentration | System/Cell Type | Key Finding | Reference |

|---|---|---|---|---|

| CGRP Release | 100 µM | Ex vivo rat trigeminal ganglion | Significant CGRP release triggered | [7][11] |

| Insulin Release | 1 µM | Isolated mouse pancreatic islets | TRPM3-dependent insulin release induced | [1][11] |

| Nocifensive Behavior | 50 nmol/paw (in vivo) | Mouse hind paw | This compound injection elicits pain responses | [12] |

| Neuron Activation | 1 µM | Mouse DRG neurons | Activated 57% of DRG neurons | [1][4] |

| Neuron Activation | 1 µM | Mouse trigeminal ganglion neurons | Activated 62% of TGN neurons |[4] |

Experimental Protocols

Cell Culture and Transfection

HEK293 (Human Embryonic Kidney) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). For stable expression, cells are transfected with a plasmid encoding murine or human TRPM3 using standard lipofection or electroporation methods. Stably expressing cells (HEK-TRPM3) are selected using an appropriate antibiotic, such as G418. For transient transfections, cells are typically used for experiments 24-48 hours post-transfection.[1][7]

Calcium Imaging

Intracellular calcium concentration ([Ca²⁺]i) is measured using ratiometric fluorescent dyes like Fura-2 AM or single-wavelength dyes like Fluo-4 AM.

-

Cell Loading: Cultured cells or isolated primary neurons are incubated with the fluorescent dye (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C.

-

Imaging: Cells are washed and then imaged using an inverted fluorescence microscope equipped with a calcium imaging system. For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the emission is captured at 510 nm. The ratio of fluorescence intensities (F340/F380) is calculated, which is proportional to [Ca²⁺]i.

-

Data Analysis: Baseline fluorescence is recorded before the application of this compound or other compounds. The change in fluorescence ratio or intensity upon stimulation is used to quantify the calcium response.[4][5][7]

Electrophysiology (Whole-Cell Patch-Clamp)

Ionic currents through TRPM3 channels are recorded using the whole-cell patch-clamp technique.

-

Cell Preparation: HEK-TRPM3 cells or sensory neurons are plated on glass coverslips for recording.

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

Solutions: The standard extracellular solution typically contains (in mM): 150 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution often contains (in mM): 150 CsCl or KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, adjusted to pH 7.2.

-

Voltage Protocol: To elicit currents, a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) is applied periodically. This allows for the determination of the current-voltage (I-V) relationship, which is characteristically outwardly rectifying for TRPM3.[5][7][8]

-

Data Acquisition: Currents are recorded before, during, and after the application of this compound to measure the agonist-induced current amplitude.

CGRP Release Assay

-

Tissue Preparation: Isolated mouse hind paw skin or trigeminal ganglia are dissected and placed in synthetic interstitial fluid.[7]

-

Stimulation: The tissue is incubated for a defined period (e.g., 5-15 minutes) in a solution containing a specific concentration of this compound or a control solution.

-

Sample Collection: The supernatant is collected after the incubation period.

-

Quantification: The concentration of CGRP in the supernatant is measured using a commercially available Enzyme Immunoassay (EIA) kit. The amount of released CGRP is normalized to the tissue weight or protein content.[1][7]

Visualizations

Caption: Signaling pathway of this compound action on TRPM3.

Caption: Experimental workflow for whole-cell patch-clamp.

Caption: Logical relationships in TRPM3 channel modulation.

References

- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Functional expression and pharmacological modulation of TRPM3 in human sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimulus–Transcription Coupling of TRPM3 Channels: A Signaling Pathway from the Plasma Membrane to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CIM0216 in Thermosensation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CIM0216 has emerged as a critical pharmacological tool in the field of thermosensation and pain research. This synthetic small molecule is a potent and selective agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a key player in detecting noxious heat and mediating inflammatory pain.[1][2][3] This technical guide provides an in-depth overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental applications.

Core Mechanism of Action

This compound exerts its effects by directly binding to and activating the TRPM3 ion channel.[4] This activation leads to the opening of the channel's central calcium-conducting pore and an alternative cation permeation pathway, resulting in a significant influx of calcium (Ca²⁺) and other cations into the neuron.[1][5] This depolarization and increase in intracellular calcium concentration trigger a cascade of downstream events, including the release of neuropeptides and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain and heat.[1][5]

Signaling Pathway of this compound-Mediated Thermosensation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and selectivity based on published research.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Type | Reference |

| pEC₅₀ (Ca²⁺ response) | 0.77 ± 0.1 µM | HEK-TRPM3 cells | [2] |

| EC₅₀ (electrophysiology) | 0.7 µM | tsA cells overexpressing rTRPM3 | [4] |

| Intracellular Ca²⁺ Increase | 1,145 ± 26 nM | HEK-TRPM3 cells | [2] |

| Intracellular Ca²⁺ Increase (ΔCa²⁺) | 357 ± 14 nM | Mouse DRG neurons | [5] |

Table 2: Selectivity of this compound

| TRP Channel | Effect (at 10 µM this compound) | Reference |

| TRPM1 | No stimulating/blocking effect | [2] |

| TRPM2 | 16.6% block | [2] |

| TRPM4 | No stimulating/blocking effect | [2] |

| TRPM5 | 33.5% block | [2] |

| TRPM6 | No stimulating/blocking effect | [2] |

| TRPM7 | No stimulating/blocking effect | [2] |

| TRPV1 | No detectable effect on activation | [2] |

| TRPM8 | No detectable effect on activation | [2] |

Key Experimental Protocols

This compound is utilized in a variety of experimental paradigms to probe the function of TRPM3 in thermosensation and pain. Below are detailed methodologies for key experiments.

In Vitro Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This protocol is used to measure the direct effect of this compound on the intracellular calcium concentration in primary sensory neurons.

Methodology:

-

DRG Neuron Culture:

-

Dissect dorsal root ganglia from mice and place them in ice-cold complete DMEM.

-

Digest the ganglia with a collagenase/dispase solution at 37°C.

-

Mechanically dissociate the neurons by trituration.

-

Plate the dissociated neurons on poly-D-lysine and laminin-coated culture plates.

-

Culture the neurons in Neurobasal medium supplemented with nerve growth factor (NGF) for 24-48 hours.[6]

-

-

Calcium Indicator Loading:

-

Load the cultured DRG neurons with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

-

-

Imaging:

-

Wash the cells to remove excess dye and place the culture dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a standard imaging solution.

-

Establish a baseline fluorescence reading.

-

Apply this compound at the desired concentration (e.g., 1 µM) and record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.[5]

-

At the end of the experiment, apply a high potassium solution to confirm cell viability.

-

Experimental Workflow: In Vitro Calcium Imaging

Calcitonin Gene-Related Peptide (CGRP) Release Assay from Skin

This ex vivo assay measures the ability of this compound to induce the release of the pro-inflammatory neuropeptide CGRP from sensory nerve endings in the skin.

Methodology:

-

Skin Preparation:

-

Excise hind paw skin from mice.

-

-

Incubation and Stimulation:

-

Incubate the skin preparations in a buffer solution.

-

Collect a baseline sample of the incubation buffer.

-

Incubate the skin with varying concentrations of this compound (e.g., 1, 5, 10, 50, and 100 µM) for a defined period (e.g., 5 minutes).[5]

-

Collect the supernatant after the incubation period.

-

-

CGRP Quantification:

In Vivo Nocifensive Behavior Assay

This behavioral assay assesses the pain-inducing effects of this compound when administered directly to an animal model.

Methodology:

-

Animal Acclimation:

-

Acclimate mice to the testing environment to reduce stress-induced variability.

-

-

Drug Administration:

-

Inject this compound intradermally into the plantar surface of the mouse's hind paw.

-

-

Behavioral Observation:

-

Immediately after injection, place the mouse in an observation chamber.

-

Record the cumulative time the animal spends licking, lifting, or flinching the injected paw over a set period (e.g., 5-15 minutes).[5] This behavior is a direct measure of nocifensive response.

-

The use of automated systems with video tracking can enhance the reproducibility of these measurements.[9]

-

Conclusion

This compound is an indispensable tool for investigating the role of TRPM3 in thermosensation and nociception. Its high potency and selectivity allow for the specific interrogation of TRPM3-mediated pathways in both in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for utilizing this compound to further elucidate the mechanisms of heat sensation and to explore TRPM3 as a potential therapeutic target for pain management.

References

- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Convergent Agonist and Heat Activation of Nociceptor TRPM3 | bioRxiv [biorxiv.org]

- 5. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ciguatoxin-Induced CGRP Release in Mouse and Rat Skin - Bertin Technologies [bertin-technologies.com]

- 9. Reproducible and fully automated testing of nocifensive behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

CIM0216: A Potent Tool for the Investigation of Neurogenic Inflammation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from activated sensory nerve endings. This localized inflammatory response contributes to a variety of pathological conditions, including pain, migraine, and asthma. The study of the molecular mechanisms underlying neurogenic inflammation is crucial for the development of novel therapeutic interventions. A key player in the initiation of this cascade is the Transient Receptor Potential (TRP) family of ion channels, particularly the Transient Receptor Potential Melastatin 3 (TRPM3) channel. CIM0216 has emerged as a potent and selective synthetic agonist of TRPM3, providing researchers with a powerful pharmacological tool to dissect the role of this channel in neurogenic inflammation.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a selective agonist of the TRPM3 ion channel.[1][2] TRPM3 is a calcium-permeable non-selective cation channel highly expressed in somatosensory neurons, which are critical for sensing pain and temperature.[2][4] Upon binding to the TRPM3 channel, this compound induces a conformational change that opens the channel's pore, leading to an influx of cations, most notably calcium (Ca²⁺), into the neuron.[1][2][3] This rapid increase in intracellular calcium concentration triggers the exocytosis of vesicles containing proinflammatory neuropeptides, such as CGRP.[2][3][5] The release of these neuropeptides into the peripheral tissue initiates the characteristic signs of neurogenic inflammation, including vasodilation and plasma extravasation.[2] Notably, this compound can activate both the central calcium-conducting pore and an alternative cation permeation pathway of the TRPM3 channel.[3][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, efficacy, and selectivity of this compound based on published studies.

Table 1: Potency and Efficacy of this compound in In Vitro Assays

| Parameter | Cell Type | Assay | Value | Reference |

| pEC₅₀ | HEK-TRPM3 cells | Calcium imaging | 0.77 ± 0.1 µM | [1] |

| Intracellular Ca²⁺ Increase | HEK-TRPM3 cells | FURA2-ratiometric Ca²⁺ imaging | 1,145 ± 26 nM | [1] |

| Intracellular Ca²⁺ Increase (ΔCa²⁺) | Wild-type mouse DRG neurons | Calcium imaging | 357 ± 14 nM | [2] |

| Potentiation of Pregnenolone Sulfate (PS)-induced currents | HEK-TRPM3 cells | Patch-clamp | 37 ± 8-fold at -150 mV; 10 ± 3-fold at +150 mV (with 0.1 µM this compound) | [2][4] |

Table 2: this compound-Induced CGRP Release

| Agonist | Concentration | Tissue | CGRP Release | Reference |

| This compound | 1 µM | Isolated mouse hind paw skin | Significant increase | [2] |

| This compound | 5 µM | Isolated mouse hind paw skin | Significant increase | [2] |

| This compound | 10 µM | Isolated mouse hind paw skin | Significant increase | [2] |

| This compound | 50 µM | Isolated mouse hind paw skin | Significant, dose-dependent increase | [2] |

| This compound | 100 µM | Isolated mouse hind paw skin | Significant, dose-dependent increase | [2] |

| This compound | 100 µM | Rat Trigeminal Ganglia | Triggered CGRP release | [6] |

Table 3: Selectivity Profile of this compound

| TRP Channel | Effect of this compound (10 µM) | Reference |

| TRPM1 | No stimulating/blocking effect | [1] |

| TRPM2 | 16.6% block | [1] |

| TRPM4 | No stimulating/blocking effect | [1] |

| TRPM5 | 33.5% block | [1] |

| TRPM6 | No stimulating/blocking effect | [1] |

| TRPM7 | No stimulating/blocking effect | [1] |

| TRPM8 | No detectable effect on activation | [1] |

| TRPV1 | No detectable effect on activation | [1] |

| TRPA1 | Very mild agonistic effect | [4][7] |

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the signaling cascade initiated by this compound and a typical experimental workflow for its use in studying neurogenic inflammation.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to this compound in cultured cells.

-

Cell Preparation:

-

Dye Loading:

-

Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) or Ringer's solution.

-

Incubate the cells with the dye loading solution at 37°C for 30-60 minutes.

-

Wash the cells twice with pre-warmed HBSS to remove excess dye.

-

-

Image Acquisition:

-

Mount the coverslip onto the stage of a fluorescence microscope equipped for live-cell imaging.

-

Acquire baseline fluorescence images for a set period.

-

Apply this compound at the desired concentration to the cells.

-

Continuously record fluorescence intensity changes over time.

-

As a positive control, a high-potassium solution can be applied at the end of the experiment to depolarize all neurons.[2]

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the change in fluorescence intensity over time for each ROI.

-

Quantify parameters such as peak amplitude, time to peak, and area under the curve.

-

Ex Vivo CGRP Release Assay

This protocol measures the release of CGRP from isolated tissues upon stimulation with this compound.

-

Tissue Preparation:

-

CGRP Release Experiment:

-

Place the tissue in a chamber and perfuse with a physiological buffer at a constant flow rate.

-

Collect baseline fractions of the perfusate for a set period.

-

Switch to a buffer containing this compound at the desired concentration and continue collecting fractions.

-

Collect washout fractions with the original buffer.

-

A depolarizing stimulus, such as high potassium (e.g., 60 mM K⁺), or a TRPV1 agonist like capsaicin (B1668287) can be used as a positive control.[10]

-

-

CGRP Quantification:

-

Data Analysis:

-

Calculate the amount of CGRP released in each fraction.

-

Express the this compound-induced CGRP release as a fold-increase over baseline or as a percentage of the positive control response.

-

In Vivo Model of Neurogenic Inflammation

This protocol describes the induction of neurogenic inflammation in a live animal model using this compound.

-

Animal Preparation:

-

Use appropriate animal models such as mice or rats.

-

Habituate the animals to the experimental setup to minimize stress-induced responses.

-

-

This compound Administration:

-

Assessment of Neurogenic Inflammation:

-

Nocifensive Behavior: Observe and quantify pain-related behaviors such as licking, flinching, or lifting of the affected paw.[3]

-

Edema Measurement: Measure paw thickness using a digital caliper before and at various time points after this compound injection.

-

Blood Flow Measurement: Use techniques like laser Doppler flowmetry to assess changes in blood flow at the site of injection.

-

-

Data Analysis:

-

Compare the responses in this compound-treated animals to vehicle-treated controls.

-

Use appropriate statistical tests to determine the significance of the observed effects.

-

Conclusion

This compound is a highly valuable pharmacological tool for elucidating the role of the TRPM3 channel in the complex process of neurogenic inflammation. Its potency and selectivity allow for targeted activation of this pathway, enabling researchers to investigate downstream signaling events, neuropeptide release, and the subsequent physiological responses in a controlled manner. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to a better understanding of neurogenic inflammation and the development of novel therapeutics for associated pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

Investigating TRPM3 Function with CIM0216: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of CIM0216, a potent and selective agonist, to investigate the function of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. This document details the pharmacological properties of this compound, experimental protocols for its application, and the associated signaling pathways, serving as a core resource for researchers in sensory physiology, pharmacology, and drug discovery.

Introduction to TRPM3 and this compound

The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a calcium-permeable non-selective cation channel that plays a crucial role in a variety of physiological processes.[1] It is recognized as a key sensor for noxious heat and is implicated in inflammatory pain.[1] The study of TRPM3 has been significantly advanced by the development of specific pharmacological tools, most notably the synthetic agonist this compound.[2][3]

This compound (racemate of 2-(3,4-dihydroquinolin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)-2-phenylacetamide) is a small molecule that potently and selectively activates TRPM3.[3][4] Its potency surpasses that of the canonical TRPM3 agonist, pregnenolone (B344588) sulfate (B86663) (PS).[5] A unique characteristic of this compound is its ability to open both the central calcium-conducting pore and an alternative cation permeation pathway of the TRPM3 channel without the need for other modulators.[2][6] This property makes it a powerful tool for elucidating the diverse physiological roles of TRPM3, including its involvement in peptide release from sensory neurons and insulin (B600854) secretion from pancreatic islets.[2][7]

Quantitative Data: Pharmacological Profile of this compound

The following tables summarize the key quantitative data regarding the interaction of this compound with TRPM3, providing a clear comparison of its potency and selectivity.

| Parameter | Cell Type | Value | Conditions | Reference |

| EC50 | HEK-TRPM3 | 0.77 ± 0.1 µM | Ca2+ response | [5] |

| HEK-TRPM3 | 42 ± 0.6 nM | In the presence of 40 µM Pregnenolone Sulfate (PS) | [5] | |

| tsA (rabbit TRPM3) | 0.7 µM | Whole-cell currents at +80 mV | [8] | |

| Intracellular Ca2+ Increase | HEK-TRPM3 | 1,145 ± 26 nM | Single-cell FURA2-ratiometric Ca2+ imaging with 1 µM this compound | [9] |

| DRG Neurons (WT mice) | 357 ± 14 nM | [3] |

Table 1: Potency of this compound on TRPM3 Channels

| TRP Channel | Effect of 10 µM this compound | Cell Type | Reference |

| TRPM1 | No stimulating/blocking effect | HEK293 | |

| TRPM2 | 16.6% block | HEK293 | |

| TRPM4 | No stimulating/blocking effect | HEK293 | |

| TRPM5 | 33.5% block | HEK293 | |

| TRPM6 | No stimulating/blocking effect | HEK293 | |

| TRPM7 | No stimulating/blocking effect | HEK293 | |

| TRPM8 | 61 ± 5% block of menthol-induced currents | HEK293 | |

| TRPV1 | No detectable effect on activation | HEK293 | [3] |

| TRPA1 | Minor increase in current amplitude (<10%) | CHO | [3] |

Table 2: Selectivity Profile of this compound Against Other TRP Channels

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate TRPM3 function with this compound.

Calcium Imaging with Fura-2 AM

This protocol is designed for measuring intracellular calcium concentration changes in response to TRPM3 activation in HEK293 cells stably expressing TRPM3 (HEK-TRPM3).

Materials:

-

HEK-TRPM3 cells

-

Autoclaved coverslips or multi-well coverglass chambers

-

0.01% Poly-L-lysine

-

Phosphate-Buffered Saline (PBS), sterilized

-

Ca2+ recording buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.2-7.4)

-

Fura-2 AM (50 µ g/vial )

-

DMSO

-

This compound stock solution

-

Inverted fluorescence microscope with 340/380 nm excitation and 510 nm emission filters

-

Perfusion system

Procedure:

-

Cell Preparation:

-

Coat coverslips with 0.01% poly-L-lysine for 10 minutes at room temperature (RT), then wash three times with sterilized PBS.

-

Plate HEK-TRPM3 cells on the coated coverslips 24 hours before the experiment.[3]

-

-

Dye Loading:

-

Prepare a 1 mg/mL Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µL of DMSO.[10]

-

Wash the cells twice with Ca2+ recording buffer for 5 minutes each at RT.[3]

-

Load the cells with 1 µg/mL Fura-2 AM in Ca2+ recording buffer for 30 minutes at RT in the dark.[3][10]

-

Wash the cells twice with recording buffer for 5 minutes each to remove excess dye and allow for de-esterification.[3]

-

-

Imaging:

-

Place the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with Ca2+ recording buffer.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply this compound at the desired concentration through the perfusion system.

-

Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular Ca2+ concentration.[3]

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of TRPM3-mediated ion currents in HEK-TRPM3 cells using the whole-cell patch-clamp technique.

Materials:

-

HEK-TRPM3 cells

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries

-

Micropipette puller and fire polisher

-

Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular solution (in mM): e.g., 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2.

-

This compound stock solution

Procedure:

-

Pipette Preparation:

-

Recording:

-

Mount the filled pipette on the pipette holder and apply positive pressure.[11]

-

Approach a single, healthy HEK-TRPM3 cell with the pipette.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[12]

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[12]

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to record baseline currents.[9]

-

Perfuse the cell with the extracellular solution containing this compound.

-

Record the this compound-evoked currents. The characteristic doubly rectifying current-voltage (I-V) relationship is indicative of TRPM3 activation.[3]

-

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This protocol describes the measurement of CGRP release from isolated sensory nerve terminals (e.g., from skin preparations) upon TRPM3 activation.

Materials:

-

Isolated tissue (e.g., mouse hind paw skin)

-

HEPES-buffered saline (HBS)

-

This compound stock solution

-

CGRP-specific ELISA or radioimmunoassay (RIA) kit

Procedure:

-

Tissue Preparation:

-

Isolate the desired tissue containing sensory nerve terminals.

-

-

Incubation and Stimulation:

-

Quantification:

-

Measure the concentration of CGRP in the collected supernatant using a commercially available CGRP ELISA or RIA kit, following the manufacturer's instructions.

-

Insulin Release Assay from Pancreatic Islets

This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to TRPM3 activation.

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

-

KRB buffer with experimental conditions (e.g., containing this compound)

-

24-well plates

-

Insulin ELISA kit

Procedure:

-

Islet Preparation and Pre-incubation:

-

Stimulation:

-

Sample Collection and Analysis:

-

At the end of the incubation, carefully collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.[15]

-

Signaling Pathways and Experimental Workflows

TRPM3 Signaling Pathway

Activation of TRPM3 by this compound leads to an influx of Ca2+ and Na+ ions, initiating a cascade of intracellular signaling events. This can lead to membrane depolarization and further activation of voltage-gated Ca2+ channels in some cell types.[8] The increase in intracellular Ca2+ can activate various downstream effectors, including the MAPK/ERK pathway, ultimately leading to changes in gene expression and cellular responses like peptide release.[16][17]

Caption: TRPM3 signaling cascade initiated by this compound.

Experimental Workflow for Investigating TRPM3 Function

The following diagram illustrates a typical workflow for characterizing the effects of this compound on TRPM3-expressing cells.

Caption: A typical experimental workflow using this compound.

Logical Relationship of this compound Selectivity

This diagram illustrates the selective activation of TRPM3 by this compound in comparison to its effects on other TRP channels.

Caption: Selectivity profile of this compound for TRPM3.

References

- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Static insulin secretion analysis of isolated islets [protocols.io]

- 3. brainvta.tech [brainvta.tech]

- 4. protocols.io [protocols.io]

- 5. DSpace [lirias2repo.kuleuven.be]

- 6. biorxiv.org [biorxiv.org]

- 7. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Convergent Agonist and Heat Activation of Nociceptor TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. protocols.io [protocols.io]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

CIM0216: A Technical Guide to its Mechanism and Effects on Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of CIM0216, a potent synthetic small-molecule agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. TRPM3 is a critical transducer in the somatosensory system, implicated in noxious heat sensation and inflammatory heat hypersensitivity.[1][2] this compound has emerged as a powerful pharmacological tool for elucidating the physiological and pathophysiological roles of TRPM3.[3] This guide details the mechanism of action of this compound on sensory neurons, presents quantitative data from key functional assays, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows. The information is intended to support further research and drug development efforts targeting TRPM3.

Core Mechanism of Action

This compound functions as a selective and highly potent agonist of the TRPM3 ion channel, which is a calcium-permeable nonselective cation channel expressed in somatosensory neurons, including those in the dorsal root ganglia (DRG) and trigeminal ganglia (TGN).[1][4] Its potency and apparent affinity significantly exceed those of the canonical TRPM3 agonist, pregnenolone (B344588) sulfate (B86663) (PS).[3]

The primary mechanism involves the direct binding of this compound to the TRPM3 channel, which induces a conformational change leading to its activation. A key feature of this compound-mediated activation is its ability to open two distinct cation-permeable pores in the channel: the central calcium-conducting pore and an alternative cation permeation pathway.[1][3] This dual-pore opening results in a robust influx of cations, predominantly Ca²⁺, into the neuron.[1] This significant increase in intracellular calcium concentration ([Ca²⁺]i) is the primary trigger for the downstream cellular effects observed in sensory neurons.[1][5]

The activation of TRPM3 by this compound is a membrane-delimited process and is also temperature-dependent, showing synergistic effects with heat.[1] While this compound is highly selective for TRPM3, a very minor agonistic effect on TRPA1 has been observed at high concentrations (e.g., 100 µM), though this is not considered its primary mechanism of action.[1][2]

Effects on Sensory Neuron Function

Activation of TRPM3 by this compound in sensory neurons leads to a cascade of physiological responses, primarily related to nociception and neurogenic inflammation.

-

Neuronal Depolarization and Firing: The substantial influx of positive ions following TRPM3 activation leads to the depolarization of the neuronal membrane, which can trigger action potentials. In whole-cell recordings, this compound application results in a significant current increase in a majority of DRG and TGN neurons.[1]

-

Nociception and Pain Behavior: By activating nociceptors (pain-sensing neurons), this compound induces acute pain. In vivo studies show that intradermal injection of this compound in mice evokes strong nocifensive behaviors, such as paw licking and lifting, which are absent in TRPM3-deficient mice.[1][3] Furthermore, intrathecal injection of this compound can induce heat hypersensitivity.[6][7]

-

Neuropeptide Release and Neurogenic Inflammation: The elevated [Ca²⁺]i in sensory nerve terminals triggers the release of neuropeptides, most notably calcitonin gene-related peptide (CGRP).[1][2] The release of CGRP and other peptides like Substance P from peripheral nerve endings contributes to neurogenic inflammation, characterized by vasodilation and plasma extravasation.[2][3] This effect is TRPM3-dependent and occurs independently of TRPV1 and TRPA1 channels.[1][2]

-

Gene Transcription: Beyond immediate signaling, TRPM3 activation by this compound can induce changes in gene expression. It has been shown to be a powerful activator of AP-1-regulated gene transcription, increasing the transcriptional potential of c-Jun and c-Fos.[8]

Quantitative Data Presentation

The effects of this compound on sensory neurons have been quantified across several experimental paradigms.

| Parameter | Cell/Tissue Type | Value | Conditions | Reference |

| Responding Neurons | Mouse DRG Neurons | 57% (311 of 543) | Stimulation with this compound | [1] |

| Mouse TGN Neurons | 62% (197 of 317) | Stimulation with this compound | [1] | |

| Mouse DRG Neurons (TRPA1-/-) | 55% (110 of 200) | Stimulation with this compound | [4] | |

| Intracellular Ca²⁺ Response | Mouse DRG Neurons | ΔCa²⁺ = 357 ± 14 nM | Stimulation with this compound | [1] |

| Electrophysiological Response | Mouse DRG/TGN Neurons | 13.0 ± 3 pA/pF at –80 mV | Whole-cell recording with this compound | [1] |

| Mouse DRG/TGN Neurons | 17.3 ± 5 pA/pF at +80 mV | Whole-cell recording with this compound | [1] | |

| In Vivo Behavioral Response | Wild-Type Mice | Strong nocifensive behavior | 2.5 nmol this compound intraplantar injection | [1] |

| TRPM3-/- Mice | No nocifensive behavior | 2.5 nmol this compound intraplantar injection | [1] | |

| Channel Selectivity | Murine TRPA1 (CHO cells) | <10% current increase | 100 µM this compound | [1] |

| Human TRPV1 (HEK293 cells) | No detectable effect | 10 µM this compound | [1] | |

| Human TRPM8 (HEK293 cells) | No detectable effect | 10 µM this compound | [1] |

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagram

Experimental Protocols

Isolation and Culture of DRG Neurons

This protocol describes the general steps for isolating primary sensory neurons for subsequent functional assays.

-

Animal Euthanasia and Dissection: Euthanize adult mice (e.g., C57BL/6, wild-type or TRPM3-/-) according to approved institutional animal care guidelines. Dissect dorsal root ganglia (DRG) from all spinal levels and place them into a cold, sterile buffer solution (e.g., Hank's Balanced Salt Solution, HBSS).

-

Enzymatic Digestion: Transfer ganglia to a digestion solution containing a cocktail of enzymes such as collagenase (e.g., Type IV) and dispase or trypsin. Incubate at 37°C for a specified time (e.g., 60-90 minutes) to break down connective tissue.

-

Mechanical Dissociation: Following digestion, transfer the ganglia to a culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor). Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.

-

Plating: Plate the dissociated neurons onto coated coverslips (e.g., poly-D-lysine and laminin) to promote adherence.

-

Culturing: Incubate the plated neurons in a humidified incubator at 37°C and 5% CO₂. Allow neurons to recover and adhere for at least 2-24 hours before conducting experiments.

Intracellular Calcium Imaging

This protocol is used to measure changes in [Ca²⁺]i in response to this compound.

-

Dye Loading: Incubate the cultured DRG neurons with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological saline solution for 30-60 minutes at room temperature or 37°C.

-

Washing: After incubation, wash the cells with the saline solution to remove excess extracellular dye.

-

Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.

-

Baseline Recording: Perfuse the cells with the standard extracellular solution and record baseline fluorescence ratios (F340/F380) for a stable period (e.g., 2-5 minutes).

-

Stimulation: Switch the perfusion to a solution containing this compound at the desired concentration (e.g., 1 µM). Continue recording the fluorescence ratio to capture the induced calcium response.

-

Controls and Washout: After stimulation, perfuse with a control solution (e.g., high K⁺ to confirm cell viability) or a solution containing a TRPM3 antagonist (e.g., 5 µM isosakuranetin) to confirm specificity.[2] A washout step with the standard solution can be used to assess the reversibility of the response.[1]

-

Data Analysis: Analyze the recorded fluorescence ratios over time. The change in ratio is proportional to the change in [Ca²⁺]i. Quantify parameters such as the peak response amplitude and the percentage of responding cells.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the ion currents elicited by this compound activation of TRPM3.

-

Setup: Place a coverslip with cultured neurons in a recording chamber on an inverted microscope. Perfuse with an extracellular solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with an appropriate intracellular solution (e.g., a K⁺-based solution).

-

Giga-seal Formation: Using a micromanipulator, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This provides electrical access to the cell's interior.

-

Recording: Clamp the neuron at a holding potential (e.g., -60 mV). Apply voltage ramps or steps (e.g., from -120 mV to +120 mV) to measure current-voltage (I-V) relationships.

-

Drug Application: After recording a stable baseline current, apply this compound via the perfusion system. Record the changes in current.

-

Data Acquisition and Analysis: Use appropriate software to acquire and analyze the data. Measure the peak inward and outward currents at specific voltages and plot the I-V relationship to characterize the this compound-evoked current.[1]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. All experimental procedures should be performed in accordance with established laboratory safety protocols and institutional guidelines.

References

- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of TRPA1 and TRPM3 triggers Ca2+ waves in central terminals of sensory neurons and facilitates synaptic activity in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CIM0216 in Modulating Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by substantial side effects. The Transient Receptor Potential Melastatin 3 (TRPM3) ion channel has emerged as a critical player in pain signaling, making it a promising target for novel analgesic development. CIM0216, a potent and selective synthetic agonist of TRPM3, is an indispensable pharmacological tool for elucidating the precise role of this channel in nociceptive and neuropathic pain pathways. This technical guide details the mechanism of action of this compound, its impact on cellular signaling cascades, and its application in preclinical models of neuropathic pain. We provide a comprehensive overview of key experimental data, detailed protocols, and visual representations of the underlying molecular pathways to support ongoing research and drug development efforts targeting the TRPM3 channel.

Introduction: this compound and the TRPM3 Channel

This compound is a synthetic quinoline (B57606) derivative identified as a highly potent activator of the TRPM3 channel, a calcium-permeable nonselective cation channel.[1][2] Its potency and apparent affinity significantly exceed that of pregnenolone (B344588) sulfate (B86663) (PS), the canonical TRPM3 agonist.[2] TRPM3 channels are predominantly expressed in sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG), where they function as detectors of noxious heat and chemical stimuli.[1][3][4]

The role of this compound in "modulating" neuropathic pain is primarily that of a research tool. By selectively activating TRPM3, this compound allows for the precise investigation of the downstream consequences of channel opening in both physiological and pathophysiological states. While TRPM3 agonism by this compound induces acute pain and hypersensitivity, it is the inhibition of this channel that holds therapeutic promise for alleviating neuropathic pain.[3][4] Studies using this compound have been crucial in validating TRPM3 as a target for conditions like chemotherapy-induced peripheral neuropathy (CIPNP) and nerve injury-induced pain.[3][5][6]

Core Mechanism of Action

This compound acts directly on the TRPM3 channel. A single application causes the opening of both the central calcium-conducting pore and an alternative cation permeation pathway in a membrane-delimited manner.[1][2] This leads to a robust influx of cations, most notably Ca²⁺, into the neuron. The resulting depolarization and rise in intracellular calcium concentration trigger a cascade of downstream signaling events that culminate in the sensation of pain and the promotion of neurogenic inflammation.

Signaling Pathways in Pain and Inflammation

The activation of TRPM3 by this compound initiates distinct signaling pathways at both peripheral nerve terminals and in the central nervous system, both of which are critical to the experience of pain.

Peripheral Terminals: Neuropeptide Release and Neurogenic Inflammation

In the periphery, this compound-mediated TRPM3 activation in the sensory nerve endings triggers the release of pro-inflammatory neuropeptides, primarily Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1] This release is a key driver of neurogenic inflammation, characterized by vasodilation and plasma extravasation. This entire process occurs in a TRPM3-dependent manner and is notably independent of other key sensory channels like TRPV1 and TRPA1.[1]

Central Terminals: Central Sensitization

When administered intrathecally, this compound acts on TRPM3 channels located on the central terminals of sensory neurons in the spinal dorsal horn.[3][7] This activation enhances excitatory synaptic activity and promotes a state of central sensitization, where spinal neurons become hyperexcitable.[7][8] This is evidenced by the increased expression of neuronal activity markers like c-Fos and phosphorylated ERK (pERK) in the spinal cord and DRGs following TRPM3 activation.[3][9] This mechanism is believed to contribute to the heat hypersensitivity observed after this compound administration.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies involving this compound and TRPM3 modulation.

Table 1: In Vitro Effects of this compound on Sensory Neurons

| Parameter | Cell/Tissue Type | Stimulus | Result | Reference |

|---|---|---|---|---|

| Ca²⁺ Response | Mouse DRG Neurons | This compound | 57% of neurons responded (311 of 543) | [1] |

| Mouse TGN Neurons | This compound | 62% of neurons responded (197 of 317) | [1] | |

| Mouse Pancreatic Islets (WT) | 1 µM this compound | Robust Ca²⁺ increase observed | [1][10] | |

| Mouse Pancreatic Islets (Trpm3⁻/⁻) | 1 µM this compound | No Ca²⁺ increase observed | [1][10] | |

| CGRP Release | Mouse Hind Paw Skin | This compound | Significant, dose-dependent increase | [1] |

| Mouse Hind Paw Skin (Trpm3⁻/⁻) | This compound | CGRP release was absent | [1] |

| | Mouse Hind Paw Skin (WT) | this compound + Isosakuranetin (5 µM)| CGRP release was largely reduced |[1] |

Table 2: In Vivo Behavioral Effects of this compound

| Animal Model | Administration Route | Dose | Measured Outcome | Result | Reference |

|---|---|---|---|---|---|

| Wild-Type Mice | Intraplantar Injection | 2.5 nmol | Nocifensive Behavior (Licking/Lifting) | Strong nocifensive behavior induced | [1] |

| Trpm3⁻/⁻ Mice | Intraplantar Injection | 2.5 nmol | Nocifensive Behavior (Licking/Lifting) | Nocifensive response was completely absent | [1] |

| Wild-Type Mice | Intrathecal Injection | 2.3 nmol | Paw Withdrawal Latency (Radiant Heat) | Significantly reduced latency (induced heat hypersensitivity) | [3][4][6] |

| Trpm3⁻/⁻ Mice | Intrathecal Injection | 2.3 nmol | Paw Withdrawal Latency (Radiant Heat) | No change in paw withdrawal latency |[3][4][6] |

Table 3: Therapeutic Effect of TRPM3 Inhibition in Neuropathic Pain Models

| Animal Model | Neuropathy Type | TRPM3 Inhibitor | Measured Outcome | Result | Reference |

|---|---|---|---|---|---|

| Wild-Type Mice | CCI (Nerve Injury) | Isosakuranetin or Primidone (IP) | Heat Hypersensitivity | Reduced heat hypersensitivity | [3][4][6] |

| Trpm3⁻/⁻ Mice | CCI (Nerve Injury) | Isosakuranetin or Primidone (IP) | Heat Hypersensitivity | No effect observed | [3][4][6] |

| Wild-Type Mice | Oxaliplatin-Induced | Isosakuranetin (IP) | Cold & Mechanical Hypersensitivity | Effectively reduced pain behavior | [5][11] |

| Trpm3⁻/⁻ Mice | Oxaliplatin-Induced | N/A | Cold & Mechanical Hypersensitivity | Development of hypersensitivity was lacking |[5][11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the study of this compound and TRPM3.

Animal Models of Neuropathic Pain

-

Chronic Constriction Injury (CCI) of the Sciatic Nerve: In mice, under anesthesia, the sciatic nerve is exposed. Four loose ligatures are tied around the nerve, causing a mild constriction that leads to nerve injury and the development of chronic heat and mechanical hypersensitivity, mimicking human neuropathic pain.[3][12]

-

Chemotherapy-Induced Peripheral Neuropathy (CIPNP): An acute model is established by a single intraperitoneal injection of oxaliplatin (B1677828) in mice. This induces cold and mechanical hypersensitivity that develops within hours to days, reflecting the acute neuropathy experienced by patients.[5][11]

In Vitro Assays

-

Calcium Microfluorimetry (Ca²⁺ Imaging):

-

Dorsal root ganglia (DRG) are dissected from mice.

-

Neurons are dissociated enzymatically and plated on coverslips.

-

Cells are loaded with a ratiometric calcium indicator dye (e.g., Fura-2 AM).

-

Cells are perfused with a saline solution, and baseline fluorescence is recorded.

-

This compound or other compounds are applied via the perfusion system.

-

Changes in intracellular Ca²⁺ concentration are measured by monitoring the fluorescence ratio at different excitation wavelengths (e.g., 350/380 nm).[1][10]

-

-

Calcitonin Gene-Related Peptide (CGRP) Release Assay:

-

Skin flaps from mouse hind paws are excised and wrapped around acrylic rods with the inner side exposed.

-

Samples are placed in carbogen-gassed synthetic interstitial fluid at 32°C for a washout period.

-

The skin is then incubated in a solution containing this compound or a control vehicle.

-

After incubation, the supernatant is collected.

-

The concentration of CGRP in the supernatant is quantified using a standard enzyme immunoassay (EIA) kit.[1]

-

In Vivo Behavioral Testing

-

Assessment of Heat Hypersensitivity: The Hargreaves test is used to measure paw withdrawal latency to a radiant heat source. The mouse is placed on a glass surface, and a focused beam of light is directed at the plantar surface of the hind paw. The time taken for the mouse to withdraw its paw is recorded. A shorter latency indicates heat hypersensitivity.[3][9]

-

Assessment of Nocifensive Behavior: Following intraplantar injection of a substance like this compound, the mouse is observed for a defined period (e.g., 10-15 minutes). The total time spent licking or lifting the injected paw is recorded as a measure of acute pain.[1]

References

- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. TRPM3 Channels Play Roles in Heat Hypersensitivity and Spontaneous Pain after Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activation of TRPA1 and TRPM3 triggers Ca2+ waves in central terminals of sensory neurons and facilitates synaptic activity in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. TRPM3 as a novel target to alleviate acute oxaliplatin-induced peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. transpharmation.com [transpharmation.com]

An In-depth Technical Guide on the Impact of CIM0216 on Calcitonin Gene-Related Peptide (CGRP) Release

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound, a potent synthetic agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, and its significant impact on the release of Calcitonin Gene-Related Peptide (CGRP). CGRP is a neuropeptide deeply implicated in the pathophysiology of migraine and other pain disorders. Understanding the mechanisms by which compounds like this compound trigger CGRP release is crucial for the development of novel therapeutics. This guide details the underlying signaling pathways, presents quantitative data from key studies, outlines experimental protocols for replication and further investigation, and provides visual diagrams to elucidate complex processes.

Introduction: this compound and its Significance

This compound has been identified as a powerful pharmacological tool for investigating the physiological roles of the TRPM3 ion channel.[1] TRPM3 is a cation channel highly expressed in the sensory nervous system, where it is involved in detecting noxious heat and contributing to inflammatory heat hypersensitivity.[1] this compound exhibits a significantly higher potency than canonical TRPM3 agonists like pregnenolone (B344588) sulfate (B86663) (PS).[1] Its ability to robustly activate TRPM3 channels on sensory nerve terminals leads to the release of neuropeptides, most notably CGRP.[1][2][3] This action positions this compound as a key compound for studying neurogenic inflammation and the mechanisms of CGRP-mediated pathophysiology, such as that observed in migraine.[2][3]

Core Mechanism: TRPM3-Mediated CGRP Release

The primary mechanism by which this compound induces CGRP release is through the direct activation of the TRPM3 ion channel located on the terminals of sensory neurons.[1][4]

-

TRPM3 Activation : this compound binds to and activates the TRPM3 channel, causing it to open. A unique property of this compound is its ability to open both the central calcium-conducting pore and an alternative cation permeation pathway within the channel.[1]

-

Calcium Influx : The opening of the TRPM3 channel leads to a robust influx of extracellular calcium (Ca²⁺) into the neuron.[1][2] This results in a significant increase in the intracellular calcium concentration.

-

CGRP Vesicle Exocytosis : The rise in intracellular Ca²⁺ is the critical trigger for the exocytosis of vesicles containing CGRP. Following nerve stimulation, CGRP is released from its storage vesicles via this calcium-dependent process.

-

Physiological Response : Once released, CGRP binds to its receptors on nearby cells, leading to downstream effects such as vasodilation and neurogenic inflammation, which are hallmarks of conditions like migraine.[5]

Evidence strongly indicates that this effect is specific to TRPM3 activation. This compound-induced CGRP release is absent in tissues from TRPM3-deficient mice and is significantly reduced by TRPM3 antagonists.[1] Furthermore, the effect persists in mice lacking other sensory channels like TRPV1 and TRPA1, confirming the selectivity of this compound's action.[1]

Quantitative Data on this compound-Induced CGRP Release

The following tables summarize the quantitative findings from key research studies investigating the effect of this compound on CGRP release across different experimental models.

| Model System | Species | This compound Concentration | Key Finding | Inhibitors/Controls | Reference |

| Hind Paw Skin | Mouse (WT) | 50 µM | Significant, dose-dependent increase in cutaneous CGRP release. | Effect absent in Trpm3-deficient mice; reduced by 5 µM isosakuranetin (B191617) (TRPM3 antagonist). | [1] |

| Trigeminal Ganglia (TG) | Rat | 100 µM | Triggered significant CGRP release. Indications of enhanced release in female tissues. | Not specified. | [2][3][6] |

| Human Ureter Strips | Human | 30 µM | Inhibited ureter contractions, an effect blocked by a CGRP receptor antagonist, implying CGRP release. | Inhibitory action blocked by 10 µM olcegepant (B1677202) (CGRP receptor antagonist) and 30 µM primidone (B1678105) (TRPM3 antagonist). | [4] |

| Parameter | Value | Experimental Context | Reference |

| IC₅₀ for this compound | 4.4 µM | Dose-dependent reduction in the frequency of spontaneous and NKA-evoked contractions in human ureter strips (an indirect measure of CGRP's effect). | [4] |

| Calcium Signal (ΔCa²⁺) | 357 ± 14 nM | Robust and reversible calcium signals evoked by this compound in 57% of mouse Dorsal Root Ganglia (DRG) neurons. | [1] |

Detailed Experimental Protocols

CGRP Release from Rodent Trigeminal Ganglia (TG) and Dura Mater

This protocol is adapted from studies investigating CGRP release in models relevant to migraine.[2][3]

-

Tissue Preparation :

-

Male and female Sprague-Dawley rats are euthanized and tissues (trigeminal ganglia and dura mater) are dissected.

-

Tissues are placed in custom chambers. Hemi-skulls may be submerged in beakers containing synthetic interstitial fluid (SIF) buffer.[2]

-

-

Incubation and Washing :

-

Tissues are incubated for an initial 30-minute period to stabilize.

-

This is followed by a series of sequential washes (e.g., four 10-minute washes) to establish a baseline.[6]

-

-

Stimulation :

-

A baseline sample of the buffer is collected.

-

Tissues are then stimulated by adding this compound (e.g., at a final concentration of 100 µM) to the buffer for a defined period (e.g., 15 minutes).[2]

-

For control experiments, vehicle (e.g., DMSO) is added instead of this compound.

-

-

Sample Collection and Processing :

-

Aliquots of the superfusate (buffer) are collected at the end of the stimulation period.

-

Samples are processed as required by the quantification assay.

-

-

Quantification :

-

CGRP levels in the collected samples are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit (e.g., Bertin, France) according to the manufacturer's instructions.[2]

-

Results are typically expressed as CGRP concentration (e.g., pg/mL) and normalized to baseline levels.

-

CGRP Release from Mouse Hind Paw Skin

This ex vivo protocol measures neuropeptide release directly from skin sensory nerve terminals.[1]

-

Tissue Preparation :

-

Hind paw skin is dissected from wild-type (WT) or knockout (e.g., Trpm3-deficient) mice.

-

-

Stimulation Protocol :

-

The skin preparation is superfused with a buffer solution to measure baseline CGRP release.

-

This compound (e.g., 50 µM) is applied to the preparation during a specific time window (e.g., from 5 to 10 minutes).

-

For inhibitor studies, a TRPM3 antagonist like isosakuranetin (e.g., 5 µM) is added to the superfusate before and during this compound application.

-

-

Quantification and Analysis :

-

The superfusate is collected in fractions over time.

-

CGRP concentration is measured, likely via ELISA or radioimmunoassay.

-

Statistical comparisons are performed using appropriate tests, such as a one-way ANOVA followed by Fisher's least significant difference test, to compare peak CGRP release between different conditions (e.g., WT vs. knockout, with vs. without antagonist).[1]

-

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced CGRP Release

The following diagram illustrates the molecular cascade initiated by this compound, leading to the release of CGRP from a sensory neuron.

Caption: this compound activates the TRPM3 channel, leading to Ca²⁺ influx and CGRP exocytosis.

Experimental Workflow for Measuring CGRP Release

This diagram outlines the typical sequence of steps in an ex vivo experiment designed to quantify this compound's effect on CGRP release.

Caption: Standard experimental workflow for measuring this compound-induced CGRP release from tissue.

Conclusion and Implications

The evidence is clear that this compound is a potent and selective agonist of the TRPM3 channel, and its activation directly leads to the release of CGRP from sensory nerve terminals.[1] This relationship has been demonstrated across multiple species and tissue types, including those relevant to migraine pathophysiology.[2][3][4] For researchers, this compound serves as an invaluable tool to probe the function of TRPM3 and its role in neurogenic inflammation. For drug development professionals, understanding this pathway is critical. While activating this pathway can model disease states, the development of TRPM3 antagonists could represent a novel therapeutic strategy for mitigating CGRP release and treating conditions like migraine. The detailed protocols and quantitative data presented herein provide a solid foundation for future research in this promising area.

References

- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRPM3 activation causes CGRP release in trigeminal neurons: Implications for migraine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPM3 channel activation inhibits contraction of the isolated human ureter via CGRP released from sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

Exploring Insulin Secretion with CIM0216 in Pancreatic Islets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of CIM0216, a potent synthetic agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, and its role in stimulating insulin (B600854) secretion from pancreatic islets. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Core Findings: this compound and Insulin Secretion

This compound has been identified as a valuable tool for investigating the physiological roles of TRPM3 channels.[1] Activation of TRPM3 by this compound elicits a robust increase in intracellular calcium ([Ca²⁺]i) within pancreatic β-cells, which is a critical trigger for the exocytosis of insulin-containing vesicles.[2][3] This effect is highly specific to TRPM3, as the insulin-releasing and calcium-increasing effects of this compound are absent in pancreatic islets from TRPM3-deficient mice.[3][4]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on insulin release and intracellular calcium concentration in pancreatic islets.

Table 1: Dose-Dependent Effect of this compound on Insulin Release

| Treatment Group | Insulin Release (Compared to Vehicle) | Mouse Strain | Reference |

| Vehicle (DMSO) | Baseline | Wild-Type | [3] |

| 5 µM this compound | Significant Increase | Wild-Type | [3] |

| 20 µM this compound | Further Significant Increase | Wild-Type | [3] |

| 5 µM this compound | No Significant Increase | TRPM3 knockout | [3] |

| 20 µM this compound | No Significant Increase | TRPM3 knockout | [3] |

| 100 µM Pregnenolone Sulfate (PS) | Significant Increase | Wild-Type | [3] |

| 100 µM Pregnenolone Sulfate (PS) | No Significant Increase | TRPM3 knockout | [3] |

| 20 mM Glucose | Significant Increase | Wild-Type & TRPM3 knockout | [3] |

| 50 mM K⁺ | Significant Increase | Wild-Type & TRPM3 knockout | [3] |

Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) in Pancreatic Islets

| Stimulus | Average Increase in Fluorescence Ratio (F350/F380) | Mouse Strain | Reference |

| 1 µM this compound | Significant Increase | Wild-Type | [3] |

| 1 µM this compound | No Increase | TRPM3 knockout | [3] |

| 40 µM Pregnenolone Sulfate (PS) | Significant Increase | Wild-Type | [3] |

| 40 µM Pregnenolone Sulfate (PS) | No Increase | TRPM3 knockout | [3] |

| 50 mM K⁺ | Significant Increase | Wild-Type & TRPM3 knockout | [3] |

Signaling Pathway of this compound-Induced Insulin Secretion

This compound stimulates insulin secretion through a well-defined signaling cascade initiated by the activation of TRPM3 channels on pancreatic β-cells.